

Molecular formula of Acid Violet 49 C39H40N3NaO6S2

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An In-depth Technical Guide to **Acid Violet 49** (C₃₉H₄₀N₃NaO₆S₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Violet 49, also identified by the Colour Index number 42640, is a synthetic triarylmethane dye. Its molecular formula is $C_{39}H_{40}N_3NaO_6S_2$ and it has a molecular weight of 733.87 g/mol . [1][2][3] Primarily utilized in the textile industry for dyeing protein-based fibers like wool and silk, it also finds applications in paper and other commercial products.[1][4] Despite its effectiveness as a colorant, Acid Violet 49 is classified as a Group 2B agent, meaning it is possibly carcinogenic to humans, which necessitates stringent safety protocols and has led to research into its environmental fate, detection, and degradation.[5] This document provides a comprehensive technical overview of Acid Violet 49, including its chemical and physical properties, synthesis pathways, analytical methodologies, and toxicological profile, tailored for professionals in research and development.

Chemical and Physical Properties

Acid Violet 49 is a violet powder that is readily soluble in water.[1] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings, a defining feature of triarylmethane dyes. This structure is responsible for its vibrant color.



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | sodium;3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methyl]-N-ethylanilino]methyl]benzenesulfonate | [6] |
| Synonyms | Acid Violet 6B, C.I. 42640, Benzyl Violet 4B | [1][6][7] |
| CAS Number | 1694-09-3 | [1][2] |
| Molecular Formula | C39H40N3NaO6S2 | [1][2][3] |
| Molecular Weight | 733.87 g/mol | [1][2][3] |
| Appearance | Violet / Dark green to Black powder | [1][8] |
| Solubility | Soluble in water (40 g/L at 60-80°C) and ethanol. Slightly soluble in DMF, DMSO. | [9][10] |
| UV-Vis λmax | 543-549 nm (in 0.02mol/L Ammonium Acetate solution) | [2][10][11] |
| Assay (HPLC) | ≥97.0% | [2] |

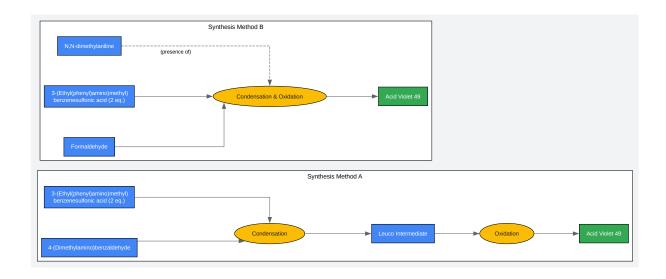
Synthesis of Acid Violet 49

The industrial synthesis of **Acid Violet 49** can be achieved through two primary methods involving the condensation of aromatic precursors followed by oxidation. These methods build the characteristic triarylmethane structure.

Method A: This process involves the condensation of 4-(Dimethylamino)benzaldehyde with two equivalents of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. The resulting leuco-base is then oxidized and converted to its sodium salt.[1]



Method B: An alternative route uses formaldehyde, which reacts with two equivalents of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid. This intermediate is subsequently oxidized in the presence of N,N-dimethylaniline to form the final dye.[1]



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Chemical synthesis pathways for Acid Violet 49.

Toxicological Profile and Safety



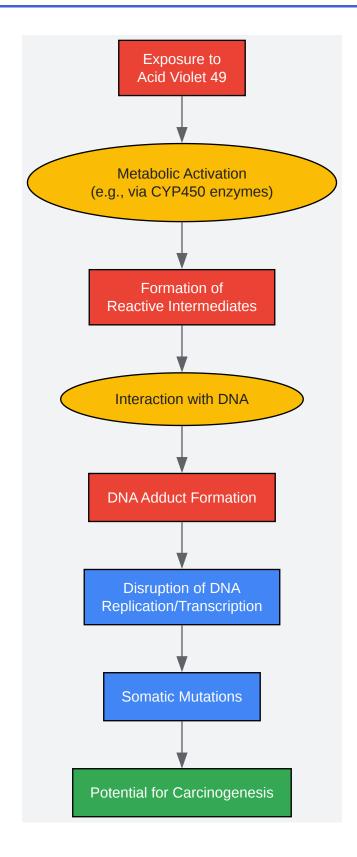
The toxicological properties of **Acid Violet 49** are of significant concern for researchers and drug development professionals, particularly regarding its potential carcinogenicity and genotoxicity.

Summary of Toxicological Data:

| Parameter | Value / Observation | Reference(s) |
|-----------------|--|--------------|
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. | [5] |
| Acute Toxicity | LD50 (oral, rat): > 2000 mg/kg. Considered non-toxic by this route. | [9] |
| Genotoxicity | Has been shown to have genotoxic activity and can inhibit bacterial growth. | [4][8] |
| Irritation | May cause skin and eye irritation upon direct contact. | [8] |
| Hazard Codes | H351: Suspected of causing cancer. | [2][4] |
| Precautions | P201, P202, P281: Obtain special instructions, do not handle until all safety precautions are understood, use PPE. | [4] |

The genotoxicity of triarylmethane dyes is often linked to their metabolic activation, potentially by cytochrome P450 enzymes, into reactive intermediates that can form adducts with DNA.[12] This interaction can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.





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Conceptual pathway for the genotoxicity of **Acid Violet 49**.



Experimental Protocols

Accurate detection and quantification of **Acid Violet 49** are crucial for quality control, environmental monitoring, and toxicological studies. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

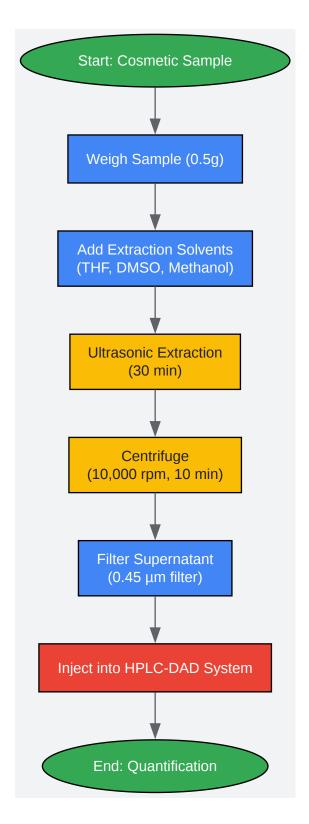
HPLC Method for Detection in Cosmetics

This method is adapted from a protocol for the simultaneous detection of several synthetic dyes in cosmetic products.[13]

- Sample Preparation (Ultrasonic-Assisted Extraction):
 - Weigh 0.5 g of the cosmetic sample into a centrifuge tube.
 - Add a mixture of tetrahydrofuran, dimethyl sulfoxide, and methanol as the extraction solvent.
 - Vortex for 1 minute to mix thoroughly.
 - Place the tube in an ultrasonic bath for 30 minutes.
 - Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
 - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: Eclipse XDB-C18 (3.5 μm, 4.6 × 150 mm).[13]
 - Mobile Phase: Gradient elution using Acetonitrile and 0.02 mol/L ammonium acetate solution (pH adjusted to 4.6).[13]
 - Detector: Diode Array Detector (DAD), monitoring at the λmax of Acid Violet 49 (544-549 nm).
 - Injection Volume: 10 μL.



Quantification: External standard method using a certified reference standard of Acid
Violet 49.



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Workflow for HPLC analysis of Acid Violet 49 in cosmetics.

UV-Visible Spectrophotometry for Quantification in Aqueous Solution

This protocol is based on methodologies used in degradation studies to determine the concentration of the dye over time.[11]

- Preparation of Stock and Standard Solutions:
 - Prepare a stock solution of Acid Violet 49 (e.g., 1000 mg/L) by accurately weighing the solid standard and dissolving it in deionized water.[11] Store in the dark to prevent photodegradation.
 - Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 20, 50 mg/L) by serial dilution of the stock solution.
- Instrument Setup:
 - Use a double-beam UV-Vis spectrophotometer.[11]
 - Perform a spectral scan from 200 to 800 nm to confirm the maximum absorption wavelength (λmax), which should be around 544-549 nm.[10][11]
 - Set the instrument to measure absorbance at this λmax.
- Calibration and Measurement:
 - Use deionized water as a blank to zero the instrument.
 - Measure the absorbance of each standard solution to generate a calibration curve (Absorbance vs. Concentration).
 - For an unknown sample, ensure it is free of particulates (filter if necessary).[11]
 - Measure the absorbance of the unknown sample.
 - Calculate the concentration using the calibration curve, applying Beer-Lambert's law.



Conclusion

Acid Violet 49 is a potent colorant with significant industrial applications. However, its classification as a possible human carcinogen underscores the importance of understanding its toxicological profile and developing robust analytical methods for its detection and control. For professionals in research and drug development, **Acid Violet 49** serves as a case study in the toxicological assessment of synthetic compounds. The methodologies outlined in this guide provide a framework for the precise quantification and handling of this substance, ensuring safety and regulatory compliance in research and industrial settings. Further research is warranted to elucidate the specific molecular mechanisms underlying its genotoxicity.

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